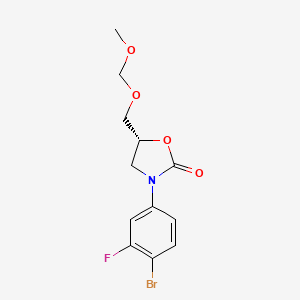
(R)-3-(4-Bromo-3-fluorophenyl)-5-((methoxymethoxy)methyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5r)-3-(4-bromo-3-fluorophenyl)-5-((methoxymethoxy)methyl)-2-oxazolidinone is a synthetic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5r)-3-(4-bromo-3-fluorophenyl)-5-((methoxymethoxy)methyl)-2-oxazolidinone typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the bromo and fluoro substituents: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor can be employed.
Methoxymethoxy protection: The methoxymethoxy group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can serve as a building block for the synthesis of more complex molecules.
Biology
Biological assays: It can be used in assays to study its biological activity, particularly its antibacterial properties.
Medicine
Drug development: Potential use as a lead compound in the development of new antibacterial agents.
Industry
Chemical intermediates: Used in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of (5r)-3-(4-bromo-3-fluorophenyl)-5-((methoxymethoxy)methyl)-2-oxazolidinone would depend on its specific biological target. For example, if it acts as an antibacterial agent, it may inhibit protein synthesis by binding to the bacterial ribosome. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with antibacterial properties.
Tedizolid: A more potent derivative of linezolid.
Uniqueness
(5r)-3-(4-bromo-3-fluorophenyl)-5-((methoxymethoxy)methyl)-2-oxazolidinone is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Properties
Molecular Formula |
C12H13BrFNO4 |
|---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
(5R)-3-(4-bromo-3-fluorophenyl)-5-(methoxymethoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13BrFNO4/c1-17-7-18-6-9-5-15(12(16)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-7H2,1H3/t9-/m1/s1 |
InChI Key |
LMIQLLZIXDPKFC-SECBINFHSA-N |
Isomeric SMILES |
COCOC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F |
Canonical SMILES |
COCOCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















